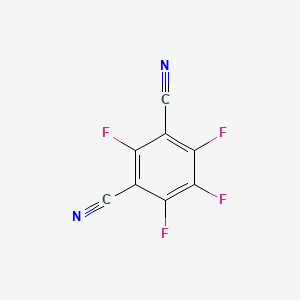

Tetrafluoroisophthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMPQKZPHOCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345939 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377-81-3 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetrafluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of tetrafluoroisophthalonitrile (C₈F₄N₂), a key building block in the development of advanced materials and pharmaceuticals. This document offers comprehensive experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.

Introduction

This compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile, is a fluorinated aromatic compound with the molecular formula C₈F₄N₂.[1] Its structure, featuring a tetrafluorinated benzene (B151609) ring with two nitrile groups in a meta-arrangement, imparts unique electronic properties and chemical reactivity. These characteristics make it a valuable precursor in the synthesis of high-performance polymers, functional dyes, and biologically active molecules. The strong electron-withdrawing nature of the fluorine atoms and nitrile groups makes the aromatic ring susceptible to nucleophilic substitution, providing a versatile platform for the introduction of various functional groups.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through a halogen exchange reaction. This method involves the fluorination of a readily available chlorinated precursor, tetrachloroisophthalonitrile, using an alkali metal fluoride (B91410).

Synthesis Workflow

The synthesis involves a high-temperature nucleophilic aromatic substitution reaction. A visual representation of the workflow is provided below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound via halogen exchange.

Experimental Protocol

This protocol is based on the halogen exchange fluorination of tetrachloroisophthalonitrile.

Materials:

-

Tetrachloroisophthalonitrile

-

Anhydrous Potassium Fluoride (KF)

-

Benzonitrile (solvent)

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware and purification apparatus

-

High-pressure autoclave

Procedure:

-

Preparation: A high-pressure autoclave is charged with tetrachloroisophthalonitrile and a molar excess of anhydrous potassium fluoride (typically 4-5 equivalents). Benzonitrile is added as the solvent.

-

Inerting: The autoclave is sealed and purged with nitrogen gas to establish an inert atmosphere.

-

Reaction: The reaction mixture is heated to a temperature range of 250°C to 350°C with vigorous stirring. The reaction is typically maintained at this temperature for several hours.

-

Work-up: After cooling to room temperature, the solid byproducts (potassium chloride and unreacted potassium fluoride) are removed by filtration.

-

Isolation: The benzonitrile solvent is removed from the filtrate by vacuum distillation.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture), to yield a white to off-white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈F₄N₂ |

| Molecular Weight | 200.09 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-79 °C |

| Boiling Point | 113-115 °C at 10 Torr |

| IUPAC Name | 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon framework of the molecule. Due to the high symmetry of the molecule, a limited number of signals is expected. The approximate chemical shifts are provided in the table below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CN | ~110-120 |

| C-F | ~140-160 (with C-F coupling) |

| C (between CN and F) | ~90-100 |

19F NMR Spectroscopy: 19F NMR is a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected due to the different chemical environments of the fluorine atoms. The expected chemical shift ranges for aryl fluorides are between -100 and -170 ppm (relative to CFCl₃).[2]

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile stretch) | ~2230-2250 (strong) |

| C-F (Fluorine stretch) | ~1000-1400 (strong) |

| Aromatic C=C stretch | ~1450-1600 (medium) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ion | m/z Value | Relative Intensity |

| [M]⁺ (Molecular Ion) | 200 | High |

Logical Relationship of Characterization Techniques

The following diagram illustrates the logical flow of characterizing the synthesized product to confirm its identity and purity.

Caption: A diagram showing the relationship between different analytical techniques used for the characterization of this compound.

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound via halogen exchange. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this important fluorinated building block. The versatile reactivity of this compound continues to make it a valuable compound in the pursuit of novel materials and therapeutic agents.

References

physicochemical properties of tetrafluoroisophthalonitrile

An In-depth Technical Guide to the Physicochemical Properties of Tetrafluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 2377-81-3). This fluorinated aromatic compound is a key intermediate in the synthesis of various high-performance materials and pharmaceutically relevant molecules. A thorough understanding of its properties is crucial for its effective application and safe handling in research and development.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are compiled in the table below. These values have been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈F₄N₂ | [1][2][3][4] |

| Molecular Weight | 200.09 g/mol | [1][2][4] |

| Appearance | White to light yellow powder or crystals | [5][6][7][8] |

| Melting Point | 75.0 - 79.0 °C | [1][9][5][6][7][10] |

| Boiling Point | 113-115 °C (at 10 Torr) | [1][11] |

| Density | ~1.6184 g/cm³ (estimate) | [1][5] |

| Solubility | Soluble in Methanol | [1][6][7][11] |

| Flash Point | 79 °C | [1][11] |

| Purity | Typically ≥98% (determined by Gas Chromatography) | [6][7][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the are not extensively published. However, the following are generalized and standard methodologies for the characterization of a solid organic compound.

Melting Point Determination

The melting point is a primary indicator of a compound's purity. A sharp melting range is indicative of a pure substance.

Methodology:

-

A small amount of finely ground this compound is packed into a glass capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute near the expected melting point.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1]

Boiling Point Determination (at Reduced Pressure)

Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent potential decomposition.

Methodology:

-

A small quantity of the compound is placed in a micro-distillation apparatus.

-

The system is connected to a vacuum pump, and the pressure is stabilized at a known value (e.g., 10 Torr).

-

The sample is gently heated until it boils.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point at that specific pressure.

Solubility Assessment

Qualitative solubility tests are performed to understand the polarity of the molecule and to identify suitable solvents for reactions and purifications.

Methodology:

-

Approximately 10-20 mg of this compound is added to 1 mL of the test solvent (e.g., methanol, water, diethyl ether) in a test tube.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

A visual inspection determines if the compound has dissolved completely, partially, or not at all. For quantitative analysis, a saturated solution can be prepared, and its concentration can be determined using techniques like HPLC or UV-Vis spectroscopy.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds.

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized and transported through a capillary column by an inert carrier gas.

-

The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

-

A detector, such as a flame ionization detector (FID), records the signal for each eluting component.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

Logical Relationship for Identification

The following diagram illustrates the logical flow of using physicochemical properties for the identification and purity assessment of this compound.

Caption: Workflow for the identification and purity assessment of this compound.

Experimental Workflow for Characterization

This diagram outlines the general experimental sequence for characterizing a novel chemical entity like this compound.

Caption: Experimental workflow for the physicochemical characterization of a chemical substance.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 9. ijirset.com [ijirset.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

tetrafluoroisophthalonitrile CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrafluoroisophthalonitrile (CAS No. 2377-81-3), a fluorinated aromatic compound with significant applications in the synthesis of high-performance polymers and advanced materials. This document collates critical data on its chemical and physical properties, safety information, and a detailed experimental protocol for its use in chemical synthesis.

Core Data Presentation

For ease of reference and comparison, the quantitative data for this compound is summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2377-81-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₈F₄N₂ | [1][5][6][7] |

| Molecular Weight | 200.09 g/mol | [1][5][6][7] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | >98.0% (GC), 98%, 97% | [2][4] |

| Melting Point | 75.0 - 79.0 °C | [4][5] |

| Boiling Point | 76 - 79 °C; 113 - 115 °C (10 Torr) | [2][5] |

| Flash Point | 79 °C | [5] |

| Density | 1.6184 g/cm³ (estimate) | [5] |

| Solubility | Soluble in Methanol | [5] |

Safety and Hazard Information

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| 6.1 | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) | Danger | H301: Toxic if swallowed. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements |

| Prevention: P261, P264, P270, P271, P280 |

| Response: P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

| Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal: P501 |

Note: Hazard and precautionary statements may vary slightly between suppliers.

Regulatory and Transport Information

| Identifier | Value |

| RIDADR | 3439 |

| WGK Germany | 3 |

| Packing Group | III |

| HS Code | 29269095 |

Experimental Protocols

The following is a detailed experimental protocol for the use of this compound in the synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, as adapted from a procedure published in Organic Syntheses.[2] This provides insight into its handling, reactivity, and purification procedures.

Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile

Materials:

-

9H-Carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (2 M in THF)

-

This compound (>98%)

-

Diethyl ether

-

Chloroform

-

Hexane

-

Acetone

-

Pentane

Equipment:

-

Flame-dried, two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Schlenk line

-

Syringes and cannulas

-

Ice-water bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: A 100 mL, flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

-

Reagent Addition:

-

To the flask, add 9H-carbazole.

-

Add anhydrous THF via syringe to dissolve the carbazole (B46965).

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Slowly add sodium bis(trimethylsilyl)amide solution via syringe.

-

-

Formation of the Nucleophile: Allow the mixture to stir at 0 °C for a specified time to ensure complete deprotonation of the carbazole.

-

Addition of this compound:

-

Dissolve this compound in anhydrous THF in a separate, dry flask.

-

Transfer this solution to the reaction flask via cannula.

-

Use additional anhydrous THF to ensure complete transfer. The reaction mixture will typically change color and a precipitate may form.[2]

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction time may be adjusted based on monitoring by techniques such as TLC or LC-MS.[2]

-

-

Workup and Purification:

-

After cooling to room temperature, the reaction is quenched.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is purified by filtration and washing with appropriate solvents. The choice of solvents is critical; for instance, the product may be insoluble in diethyl ether, which can be used to wash away unreacted carbazole and this compound. Chloroform can then be used to dissolve and elute the desired product.[2]

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Mandatory Visualizations

Logical Workflow for Chemical Synthesis

The following diagram illustrates a generalized workflow for the synthesis described in the experimental protocol, highlighting the key stages from reactant preparation to final product purification.

Caption: A flowchart illustrating the key steps in a typical chemical synthesis involving this compound.

Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is currently no established evidence to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary application and research focus are within materials science and as a synthetic intermediate. Therefore, a signaling pathway diagram cannot be provided at this time.

References

- 1. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 2377-81-3 | Benchchem [benchchem.com]

- 5. 2377-81-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. scbt.com [scbt.com]

- 7. CAS 2377-81-3: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Solubility of Tetrafluoroisophthalonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrafluoroisophthalonitrile, with the molecular formula C₈F₄N₂, is a white to off-white crystalline powder. Its structure, featuring a tetrafluorinated benzene (B151609) ring with two nitrile groups, imparts unique chemical and physical properties, making it a valuable building block in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.

This guide aims to provide a foundational understanding of the solubility characteristics of this compound, addressing the current gap in publicly available quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₄N₂ | [1] |

| Molecular Weight | 200.09 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 78-79 °C | [1] |

| Boiling Point | 113-115 °C (at 10 Torr) | [2] |

| Density | ~1.6184 g/cm³ (estimate) | [1] |

Solubility of this compound: Qualitative Data and Predictive Analysis

Known Qualitative Solubility

Across multiple chemical supplier databases and safety data sheets, this compound is consistently reported as being "soluble in Methanol"[1][2]. However, these sources do not provide quantitative solubility values (e.g., g/100 mL or mol/L) or specify the temperature at which this solubility was determined.

Predictive Analysis of Solubility in Other Organic Solvents

In the absence of specific quantitative data, a predictive analysis based on the principle of "like dissolves like" can provide guidance for solvent selection.

-

Polar Protic Solvents: The reported solubility in methanol, a polar protic solvent, suggests that this compound is likely to be soluble in other lower alcohols such as ethanol (B145695) and isopropanol. The nitrile groups can act as hydrogen bond acceptors.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile, which are polar aprotic, are also expected to be good solvents for this compound. The polarity of the C-F and C≡N bonds should facilitate interaction with these solvents.

-

Aromatic Hydrocarbons: The presence of the benzene ring suggests that some degree of solubility in aromatic hydrocarbons like toluene (B28343) and benzene can be expected, although likely less than in polar solvents.

-

Nonpolar Solvents: In nonpolar solvents such as hexanes and other alkanes, the solubility of the highly polar this compound is expected to be low.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is currently lacking in the public domain, this technical guide provides a valuable resource for researchers. The qualitative information, predictive analysis, and a detailed, adaptable experimental protocol offer a solid foundation for initiating solubility studies. The provided diagrams visually summarize the key experimental steps and the fundamental principles governing solubility. Further experimental work is necessary to populate a comprehensive, quantitative solubility profile for this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Analysis of Tetrafluoroisophthalonitrile

Introduction

Tetrafluoroisophthalonitrile (C₈F₄N₂) is a fluorinated aromatic compound with the IUPAC name 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile.[1] Its unique electronic properties and rigid structure make it a valuable building block in the synthesis of advanced materials, including polymers, phthalocyanines, and covalent organic frameworks. For researchers and professionals in materials science and drug development, a thorough understanding of its structural characteristics is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and logical workflows for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹³C | 138.8, 114.7, 108.4 | m, t, t | N/A, J(C,F) = 17.1, J(C,F) = 19.1 |

| ¹⁹F | -116.8, -132.5 | m, m | N/A |

Note: Due to the absence of hydrogen atoms in the structure of this compound, a ¹H NMR spectrum is not applicable for direct structural elucidation of the primary molecule.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 1620 - 1450 | Medium - Strong | Aromatic C=C stretching |

| 1250 - 1000 | Strong | C-F stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 173 | Moderate | [M-CN]⁺ |

| 154 | Low | [M-F-CN]⁺ |

| 100 | Moderate | [C₆F₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹³C and ¹⁹F NMR spectra of fluorinated aromatic compounds like this compound.

Objective: To obtain high-resolution ¹³C and ¹⁹F NMR spectra to confirm the carbon framework and the fluorine environments.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹³C and ¹⁹F frequencies.

-

-

¹⁹F NMR Acquisition:

-

Select a standard one-pulse ¹⁹F experiment.

-

Set the spectral width to cover the expected range for aromatic fluorine (~ -100 to -160 ppm).

-

Use a calibrated 90° pulse.

-

Set an appropriate relaxation delay (D1) of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Select a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set the spectral width to cover the aromatic region (~100-150 ppm).

-

Use a calibrated 30° or 45° pulse to reduce the relaxation delay.

-

Set a relaxation delay (D1) of 2 seconds.

-

Acquire a larger number of scans, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹⁹F spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method for obtaining the IR spectrum of a solid sample.

Objective: To identify the characteristic functional groups, particularly the nitrile (C≡N) and carbon-fluorine (C-F) bonds.

Materials and Equipment:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor series with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lab wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range should be from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum. Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a soft wipe and a suitable solvent like isopropanol.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a small organic molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound to support structural elucidation.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.

-

GC Method Setup:

-

Injector: Set the injector temperature to ~250 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Source and Transfer Line Temperatures: Set to ~230 °C and ~280 °C, respectively.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically perform the separation and mass analysis.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural characterization.

Caption: Workflow for spectroscopic data acquisition.

Caption: Integrating multi-technique data for validation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrafluoroisophthalonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of tetrafluoroisophthalonitrile (C₈F₄N₂), a key aromatic nitrile compound. The following report details the precise three-dimensional arrangement of atoms within the crystalline solid, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The crystallographic data, determined by single-crystal X-ray diffraction, reveals the intricate network of intermolecular interactions that govern the solid-state properties of this compound.

Crystallographic Data Summary

The crystal structure of this compound has been meticulously determined, and the key crystallographic parameters are summarized in the tables below. This information provides a quantitative foundation for understanding the molecule's conformation and packing in the crystalline state.

| Crystal Data | |

| Chemical Formula | C₈F₄N₂ |

| Formula Weight | 200.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.043(2) |

| b (Å) | 6.136(2) |

| c (Å) | 14.885(4) |

| α (°) | 90 |

| β (°) | 102.89(3) |

| γ (°) | 90 |

| Volume (ų) | 714.7(3) |

| Z | 4 |

| Data Collection and Refinement | |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (%) | 3.65 |

| CCDC Deposition Number | 237736 |

| Selected Bond Lengths (Å) | |

| C1-C2 | 1.391(2) |

| C1-C6 | 1.393(2) |

| C2-C3 | 1.380(2) |

| C3-C4 | 1.381(2) |

| C4-C5 | 1.382(2) |

| C5-C6 | 1.380(2) |

| C1-C7 | 1.442(2) |

| C3-C8 | 1.441(2) |

| C7-N1 | 1.146(2) |

| C8-N2 | 1.147(2) |

| C2-F1 | 1.348(1) |

| C4-F2 | 1.345(1) |

| C5-F3 | 1.345(1) |

| C6-F4 | 1.348(1) |

| **Selected Bond Angles (°) ** | |

| C6-C1-C2 | 120.9(1) |

| C2-C3-C4 | 121.2(1) |

| C3-C4-C5 | 119.2(1) |

| C4-C5-C6 | 119.3(1) |

| C5-C6-C1 | 121.1(1) |

| C1-C2-C3 | 118.3(1) |

| N1-C7-C1 | 178.6(2) |

| N2-C8-C3 | 178.9(2) |

| F1-C2-C1 | 120.5(1) |

| F1-C2-C3 | 121.2(1) |

| F2-C4-C3 | 120.3(1) |

| F2-C4-C5 | 120.5(1) |

| F3-C5-C4 | 120.5(1) |

| F3-C5-C6 | 120.2(1) |

| F4-C6-C1 | 121.0(1) |

| F4-C6-C5 | 117.9(1) |

Experimental Protocols

The definitive structural data for this compound was obtained through single-crystal X-ray diffraction. The following sections outline the methodologies employed in this analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable organic solvent. The process involved dissolving the commercially available powder in the solvent at an elevated temperature, followed by filtration and gradual cooling to room temperature, allowing for the formation of well-defined, single crystals over a period of several days.

X-ray Data Collection

A selected single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas to maintain a constant temperature of 100(2) K during the experiment. This low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The diffraction data were collected using a Bruker-Nonius Kappa CCD diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data were processed and corrected for various factors, including Lorentz and polarization effects. The crystal structure was solved by direct methods using the SHELXS-97 software package and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. The final R-factor of 3.65% indicates a high-quality refinement and a reliable crystal structure determination. The complete crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237736.

Visualizing the Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

A Technical Guide to High-Purity Tetrafluoroisophthalonitrile for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, key chemical properties, and synthetic applications of high-purity tetrafluoroisophthalonitrile, a versatile building block in advanced materials and pharmaceutical research.

Introduction

This compound, with the CAS number 2377-81-3, is a fluorinated aromatic compound characterized by a benzene (B151609) ring substituted with four fluorine atoms and two nitrile groups.[1][2] This substitution pattern, particularly the presence of strongly electron-withdrawing fluorine atoms and nitrile groups, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its applications span from the creation of high-performance polymers and advanced materials to its use as a critical building block in the development of agrochemicals and pharmaceuticals.[3] This guide provides a comprehensive overview of commercially available high-purity this compound, its chemical properties, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Specifications

High-purity this compound is available from a range of commercial suppliers. The typical purity offered is ≥98%, often determined by Gas Chromatography (GC). The compound is generally supplied as a white to light yellow crystalline powder. Below is a comparative table of offerings from prominent chemical suppliers.

| Supplier | Purity | Product Code (Example) | Quantity (Example) | Price (USD, Approx.) |

| Sigma-Aldrich | 98% | APO455837713 | - | Contact for pricing |

| TCI America | >98.0% (GC) | T1728 | 5 g | $87.00 |

| 25 g | $231.00 | |||

| Apollo Scientific | 98% | PC6797 | 1 g | £15.00 |

| 5 g | £30.00 | |||

| Chem-Impex | ≥ 98% (GC) | 28882 | - | Contact for pricing |

| Santa Cruz Biotechnology | - | sc-268832 | - | Contact for pricing |

| Indofine Chemical Company | 97% | 09-2203 | - | Contact for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈F₄N₂ | [2] |

| Molecular Weight | 200.09 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 75-79 °C | |

| Boiling Point | 76-79 °C | |

| CAS Number | 2377-81-3 | [2] |

Spectroscopic Data

-

¹³C NMR: Spectral data for 2,4,5,6-Tetrafluoroisophthalonitrile is available from resources such as ChemicalBook.[3]

-

IR: Infrared spectral data is available on PubChem, typically showing characteristic nitrile stretching frequencies.

-

Mass Spectrometry: Mass spectral data can also be found on databases like PubChem.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The high reactivity of this compound is primarily due to the electron-deficient nature of the aromatic ring, which facilitates nucleophilic aromatic substitution (SNAr). The four fluorine atoms act as strong electron-withdrawing groups, activating the ring for attack by nucleophiles. The fluorine atoms themselves can act as leaving groups in these reactions.

The SNAr mechanism generally proceeds in two steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a tetrafluorinated aromatic ring.

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material in the synthesis of various functional molecules. One of the most prominent examples is its use in the preparation of the photocatalyst 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).

Experimental Protocol: Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)

This protocol is adapted from Organic Syntheses.[4]

Materials:

-

9H-Carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution

-

This compound

-

Anhydrous diethyl ether

-

Hexane

-

Acetone

-

Pentane

Procedure:

-

A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under an argon atmosphere is charged with 9H-carbazole (4.4 equiv).

-

Anhydrous THF is added, and the mixture is stirred to dissolve the carbazole.

-

The solution is cooled to 0 °C in an ice-water bath, and a solution of sodium bis(trimethylsilyl)amide (4.4 equiv) is added.

-

After stirring, the ice-water bath is removed, and the solution is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 equiv) in anhydrous THF is then added via cannula.

-

The reaction vessel is placed in a pre-heated oil bath at 65 °C and stirred under argon for 24 hours.

-

The reaction mixture is cooled to room temperature and concentrated by rotary evaporation.

-

The resulting solid is collected by suction filtration and washed with anhydrous diethyl ether.

-

The residue is then eluted with chloroform.

-

The chloroform filtrate is concentrated by rotary evaporation.

-

The resulting solid is collected by suction filtration and washed with a 9:1 mixture of hexane/acetone, followed by pentane.

-

The product, 4CzIPN, is dried under vacuum.

Purification (Optional):

If further purification is required, 4CzIPN can be recrystallized.[4]

-

The solid is dissolved in a minimum amount of hot dichloromethane.

-

After cooling to room temperature, a few drops of methanol (B129727) are added.

-

The mixture is placed in a -20 °C freezer to induce crystallization.

-

The resulting crystals are collected by filtration and washed with pentane.

Caption: Experimental workflow for the synthesis of 4CzIPN from this compound.

Role in Drug Discovery and Development

While this compound is more commonly associated with materials science, its utility as a scaffold and intermediate in medicinal chemistry is an area of growing interest. The introduction of a fluorinated aromatic core can significantly impact the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Although direct incorporation of the intact this compound moiety into approved drugs is not common, it serves as a valuable starting material for the synthesis of more complex heterocyclic structures that are relevant in drug discovery. For instance, the nitrile groups can be transformed into various other functionalities, and the fluorine atoms can be selectively displaced to build up molecular complexity.

A conceptual workflow for the use of such a building block in a drug discovery program is outlined below.

Caption: Conceptual workflow for the use of this compound in a drug discovery program.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

High-purity this compound is a readily available and highly versatile chemical intermediate with significant potential for researchers in both materials science and drug discovery. Its unique electronic properties, driven by the presence of multiple fluorine and nitrile substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse range of complex molecules. The detailed experimental protocols and supplier information provided in this guide are intended to facilitate its use in the laboratory and encourage further exploration of its applications in the development of novel functional materials and therapeutic agents.

References

In-depth Technical Guide on the Electronic Structure of Tetrafluoroisophthalonitrile: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential applications. For drug development professionals and materials scientists, a thorough understanding of a molecule's electronic characteristics is paramount. Key parameters in this analysis include the molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and electronic excitation properties.

Experimental and Theoretical Synergy

A combined approach of experimental data and theoretical calculations provides the most comprehensive understanding of a molecule's electronic structure. X-ray crystallography offers precise measurements of the molecular geometry in the solid state, which serves as an excellent starting point and a benchmark for computational models. Theoretical calculations, primarily using Density Functional Theory (DFT), can then elucidate the electronic properties in the gaseous phase or in solution, providing insights that are not directly accessible through experimentation.

Experimental Data: Crystal Structure of Tetrafluoroisophthalonitrile

The molecular geometry of this compound has been determined by X-ray diffraction. The crystallographic data provides the precise bond lengths and angles of the molecule in its solid state.

Table 1: Experimental Bond Lengths and Angles of this compound

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C1-C2 | C1 | C2 | 1.395 | |

| C1-C6 | C1 | C6 | 1.391 | |

| C1-C7 | C1 | C7 | 1.440 | |

| C2-C3 | C2 | C3 | 1.372 | |

| C2-F1 | C2 | F1 | 1.341 | |

| C3-C4 | C3 | C4 | 1.379 | |

| C3-C8 | C3 | C8 | 1.439 | |

| C4-C5 | C4 | C5 | 1.374 | |

| C4-F2 | C4 | F2 | 1.343 | |

| C5-C6 | C5 | C6 | 1.373 | |

| C5-F3 | C5 | F3 | 1.343 | |

| C6-F4 | C6 | F4 | 1.340 | |

| C7-N1 | C7 | N1 | 1.144 | |

| C8-N2 | C8 | N2 | 1.143 | |

| Bond Angles | ||||

| C2-C1-C6 | C2 | C1 | C6 | 119.2 |

| C2-C1-C7 | C2 | C1 | C7 | 120.3 |

| C6-C1-C7 | C6 | C1 | C7 | 120.5 |

| C1-C2-C3 | C1 | C2 | C3 | 121.2 |

| C1-C2-F1 | C1 | C2 | F1 | 119.5 |

| C3-C2-F1 | C3 | C2 | F1 | 119.3 |

| C2-C3-C4 | C2 | C3 | C4 | 119.1 |

| C2-C3-C8 | C2 | C3 | C8 | 120.5 |

| C4-C3-C8 | C4 | C3 | C8 | 120.4 |

| C3-C4-C5 | C3 | C4 | C5 | 120.5 |

| C3-C4-F2 | C3 | C4 | F2 | 119.9 |

| C5-C4-F2 | C5 | C4 | F2 | 119.6 |

| C4-C5-C6 | C4 | C5 | C6 | 120.5 |

| C4-C5-F3 | C4 | C5 | F3 | 119.8 |

| C6-C5-F3 | C6 | C5 | F3 | 119.7 |

| C1-C6-C5 | C1 | C6 | C5 | 119.5 |

| C1-C6-F4 | C1 | C6 | F4 | 119.9 |

| C5-C6-F4 | C5 | C6 | F4 | 120.6 |

| N1-C7-C1 | N1 | C7 | C1 | 178.6 |

| N2-C8-C3 | N2 | C8 | C3 | 178.9 |

Computational Protocol for Electronic Structure Analysis

The following outlines a typical computational workflow for the theoretical analysis of this compound's electronic structure, based on methodologies applied to similar aromatic nitriles.

1. Molecular Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure, including polarization and diffuse functions.

-

Procedure: The initial molecular geometry can be built using standard molecular modeling software or taken from the experimental crystal structure data. A geometry optimization is then performed to find the lowest energy conformation of the molecule in the gas phase.

2. Vibrational Frequency Analysis:

-

Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

3. Electronic Property Calculations:

-

Molecular Orbital Analysis: The energies of the HOMO, LUMO, and other molecular orbitals are calculated. The HOMO-LUMO energy gap is then determined.

-

Electron Density and Electrostatic Potential: The distribution of electron density is analyzed, and a molecular electrostatic potential (MEP) map is generated. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insights into its reactivity.

-

Population Analysis: A Mulliken or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, providing a more quantitative measure of the electron distribution.

Visualizing Theoretical Workflows and Concepts

To better illustrate the theoretical approach and its outcomes, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for Theoretical Electronic Structure Calculation.

Caption: HOMO-LUMO and Electronic Excitation.

Conclusion

This technical guide provides a foundational understanding of the electronic structure of this compound by combining experimental crystallographic data with a detailed, albeit generalized, computational protocol. For researchers in drug development and materials science, this information serves as a valuable starting point for more in-depth theoretical studies. The provided methodologies and visualizations offer a clear roadmap for conducting and interpreting electronic structure calculations, which are essential for predicting molecular properties and designing novel chemical entities. Further dedicated computational studies on this compound would be beneficial to provide a more complete picture of its electronic landscape and reactivity.

An In-depth Technical Guide to the Reactivity and Stability of Tetrafluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroisophthalonitrile, a fluorinated aromatic compound, is a key intermediate in the synthesis of high-performance polymers, functional dyes, and pharmaceutical agents. Its unique electronic properties, conferred by the presence of four electron-withdrawing fluorine atoms and two nitrile groups, dictate its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound under various conditions, including its stability profile and its reactivity towards nucleophilic and electrophilic reagents. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile compound.

Chemical and Physical Properties

This compound (CAS No. 2377-81-3) is a white to light yellow crystalline solid that is stable under standard laboratory conditions.[1][2] Its high thermal stability is attributed to the strong carbon-fluorine bonds.[1] It is soluble in organic solvents such as methanol.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₄N₂ | [1][4] |

| Molecular Weight | 200.09 g/mol | [5] |

| Melting Point | 78-79 °C | [3][6] |

| Boiling Point | 113-115 °C (at 10 Torr) | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in Methanol | [2][3] |

Stability Profile

This compound exhibits a high degree of thermal stability.[1] However, its stability is compromised in the presence of certain reagents and conditions.

Thermal Stability

Chemical Stability

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[7][8]

-

Strong Bases: this compound is susceptible to reaction with strong bases, which can lead to the displacement of fluoride (B91410) ions or hydrolysis of the nitrile groups.[7][8]

Hydrolytic Stability: The nitrile groups in this compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acids.

-

Acidic Conditions: While specific kinetic data for this compound is unavailable, the general mechanism for acid-catalyzed nitrile hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This ultimately leads to the formation of a carboxylic acid and an ammonium (B1175870) salt.[9][10]

-

Basic Conditions: In the presence of a strong base, such as sodium hydroxide, the nitrile groups can be hydrolyzed to the corresponding carboxylate salt, with the concurrent evolution of ammonia (B1221849) gas.[9][10] Subsequent acidification is required to obtain the free carboxylic acid.[9]

Photochemical Stability

Specific studies on the photochemical stability of this compound are not extensively reported. However, polyfluorinated aromatic compounds can be susceptible to photodegradation. It is advisable to store the compound in a light-protected environment to prevent potential degradation.

Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it highly susceptible to nucleophilic attack. The nitrile groups also offer a versatile handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The four fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution. The positions para to the activating nitrile groups are particularly susceptible to substitution.

Reaction with Nucleophiles: A range of nucleophiles can displace one or more fluoride ions from the this compound ring.

-

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ether derivatives.

-

Nitrogen Nucleophiles: Primary and secondary amines readily displace fluoride ions to yield substituted aminobenzonitriles. For instance, reaction with aniline (B41778) and N-methylaniline leads to monosubstituted products in high yields.[11] Ammonia also reacts to give the corresponding amino-substituted derivative.[11]

-

Sulfur Nucleophiles: Thiolates, such as sodium benzenethiolate, are effective nucleophiles for the substitution of fluorine atoms.[11]

-

Halide Ions: Under certain conditions, halide ions like chloride and bromide can displace fluoride ions.[11]

The degree of substitution (mono-, di-, or tetra-substitution) can often be controlled by the reaction conditions, including the stoichiometry of the nucleophile, temperature, and solvent.[11]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This is a generalized protocol and may require optimization for specific nucleophiles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide).

-

Addition of Nucleophile: Add the desired nucleophile (1 to 4 equivalents, depending on the desired degree of substitution) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HF produced during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reactions of the Nitrile Groups

The two nitrile groups on the this compound molecule are versatile functional groups that can be transformed into a variety of other functionalities.

-

Hydrolysis: As discussed in the stability section, the nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions to form various heterocyclic compounds.

-

Organometallic Reactions: Grignard reagents and other organometallic compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.

Electrophilic Reactions

Due to the highly electron-deficient nature of the aromatic ring, electrophilic aromatic substitution reactions are generally not favored for this compound. The strong deactivating effect of the four fluorine atoms and two nitrile groups makes the ring resistant to attack by electrophiles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reactivity pathways of this compound and a general workflow for its use in synthesis.

Caption: Nucleophilic Aromatic Substitution Pathway.

Caption: General Experimental Workflow for Synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[5][8][12] It also causes skin and eye irritation.[5][8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust.[7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its stability under normal conditions, coupled with its susceptibility to nucleophilic aromatic substitution and the reactivity of its nitrile groups, makes it an attractive starting material for the synthesis of a wide range of functionalized molecules. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is crucial for its safe and effective use in research and development.

References

- 1. CAS 2377-81-3: this compound | CymitQuimica [cymitquimica.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. mdpi.com [mdpi.com]

- 4. 2,4,5,6-Tetrafluoroisophthalonitrile | 2377-81-3 [chemicalbook.com]

- 5. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols for the Polymerization of Tetrafluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrafluoroisophthalonitrile as a monomer in the synthesis of high-performance fluorinated polymers. The protocols and data presented are intended to guide researchers in the development of novel polymeric materials with exceptional thermal, mechanical, and chemical resistance properties.

Introduction

This compound (TFIPN) is a highly versatile aromatic monomer used in the synthesis of advanced fluorinated polymers, most notably poly(arylene ether nitrile)s (PAENs). The presence of four fluorine atoms on the benzene (B151609) ring activates the molecule for nucleophilic aromatic substitution, facilitating polymerization with a variety of bisphenol comonomers. The resulting polymers exhibit a unique combination of properties, including outstanding thermal and oxidative stability, excellent chemical resistance, high mechanical strength, and good dielectric properties, making them suitable for demanding applications in aerospace, electronics, and biomedical fields.

The polymerization of TFIPN typically proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride (B91410) ions are displaced by phenoxide ions generated from bisphenols in the presence of a weak base. This method allows for the synthesis of high molecular weight polymers with controlled structures.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A. This protocol is a representative example of the solution polymerization technique commonly used for this class of polymers.

Synthesis of Poly(arylene ether nitrile) from this compound and Bisphenol A

Materials:

-

This compound (TFIPN) (≥98% purity)

-

Bisphenol A (BPA) (≥98% purity)

-

Anhydrous Potassium Carbonate (K₂CO₃) (finely ground and dried)

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Deionized Water

-

Nitrogen (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser. The entire apparatus is flame-dried under a nitrogen purge to ensure anhydrous conditions.

-

Charging of Reactants: To the flask are added this compound (e.g., 10.0 mmol, 2.00 g), Bisphenol A (e.g., 10.0 mmol, 2.28 g), and anhydrous potassium carbonate (e.g., 12.0 mmol, 1.66 g).

-

Solvent Addition: Anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 50 mL) and toluene (e.g., 25 mL) are added to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.

-

Polymerization: The reaction mixture is stirred and heated to 140-150 °C under a gentle flow of nitrogen. The water generated is removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.

-

Toluene Removal: After approximately 4 hours, when no more water is observed to be collecting, the temperature is raised to 180-190 °C to distill off the toluene.

-

Reaction Continuation: The polymerization is continued at 180-190 °C for an additional 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a stirred excess of methanol (e.g., 500 mL) to precipitate the polymer.

-

Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with deionized water to remove any remaining salts and solvent. The washing process is repeated with methanol to remove any unreacted monomers and oligomers.

-

Drying: The purified polymer is dried in a vacuum oven at 120 °C for 24 hours to a constant weight.

Data Presentation

The properties of poly(arylene ether nitrile)s derived from this compound can be tailored by the choice of the bisphenol comonomer. The following tables summarize key thermal and mechanical properties of PAENs synthesized from TFIPN and various bisphenols.

Table 1: Thermal Properties of Poly(arylene ether nitrile)s Derived from this compound

| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N₂ | Char Yield at 800°C in N₂ (%) |

| Bisphenol A (BPA) | 180 - 210 | 500 - 530 | > 60 |

| 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) | 220 - 250 | 520 - 550 | > 65 |

| 4,4'-Dihydroxydiphenyl Sulfone (BPS) | 230 - 260 | 530 - 560 | > 68 |

| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | 280 - 310 | 540 - 570 | > 70 |

Table 2: Mechanical Properties of Poly(arylene ether nitrile) Films Derived from this compound

| Bisphenol Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Bisphenol A (BPA) | 80 - 100 | 2.0 - 2.5 | 5 - 10 |

| 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) | 90 - 110 | 2.2 - 2.8 | 6 - 12 |

| 4,4'-Dihydroxydiphenyl Sulfone (BPS) | 100 - 120 | 2.5 - 3.0 | 4 - 8 |

| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | 110 - 130 | 2.8 - 3.5 | 3 - 7 |

Note: The data presented in these tables are representative values and may vary depending on the specific polymerization conditions and polymer molecular weight.

Visualizations

Polymerization Workflow Diagram

The following diagram illustrates the key steps in the synthesis of poly(arylene ether nitrile)s from this compound.

Caption: Experimental workflow for the synthesis of poly(arylene ether nitrile).

Nucleophilic Aromatic Substitution Polymerization Mechanism

This diagram illustrates the general mechanism for the formation of the poly(arylene ether nitrile) chain.

Caption: Mechanism of nucleophilic aromatic substitution polymerization.

Protocol for the Synthesis of a Covalent Triazine Framework from Tetrafluoroisophthalonitrile

Application Note

This document provides a detailed protocol for the synthesis of a Covalent Triazine Framework (CTF) utilizing tetrafluoroisophthalonitrile as the organic building block. The synthesis is achieved through an ionothermal process, which involves the cyclotrimerization of the nitrile functionalities to form a robust and porous triazine-linked network. This method is particularly suited for creating highly stable frameworks due to the irreversible nature of the triazine ring formation under high-temperature conditions.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Among the various synthetic strategies, the use of nitrile precursors to form covalent triazine frameworks (CTFs) is a prominent approach.[1] The resulting nitrogen-rich frameworks exhibit high thermal and chemical stability, making them attractive materials for applications in gas storage and separation, catalysis, and as platforms for drug delivery.[1][2]

The protocol detailed below is based on the established ionothermal synthesis of CTFs, which typically employs a Lewis acid catalyst, such as zinc chloride (ZnCl₂), at elevated temperatures.[2] In this process, the molten salt acts as both the solvent and the catalyst, facilitating the cyclotrimerization of the aromatic nitrile monomers into a highly crosslinked and porous network. While a specific protocol for this compound was not found in the immediate search, the following procedure is adapted from well-established methods for analogous fluorinated and non-fluorinated aromatic nitriles.

Experimental Protocol

Materials and Equipment

-

Monomer: 2,4,5,6-Tetrafluoroisophthalonitrile (C₈F₄N₂)

-

Catalyst/Solvent: Anhydrous Zinc Chloride (ZnCl₂)

-

Reaction Vessel: Quartz ampule

-

Purification Solvents: Deionized water, dilute Hydrochloric Acid (HCl), acetone (B3395972), tetrahydrofuran (B95107) (THF)

-

Equipment: Tube furnace with temperature controller, vacuum pump, Schlenk line, filtration apparatus (Büchner funnel), oven.

Synthesis Procedure: Ionothermal Synthesis of a Covalent Triazine Framework

-

Preparation of the Reaction Ampule:

-

In a clean, dry quartz ampule, add 2,4,5,6-tetrafluoroisophthalonitrile and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of monomer to ZnCl₂ is 1:10 to ensure the formation of a porous material.[3]

-

For a small-scale synthesis, use approximately 100 mg of this compound and 680 mg of anhydrous ZnCl₂.

-

-

Evacuation and Sealing:

-

Connect the ampule to a high-vacuum line and evacuate to a pressure of approximately 10⁻³ mbar.

-

While under vacuum, carefully seal the ampule using a high-temperature torch.

-

-

Polymerization:

-

Place the sealed ampule in a tube furnace.

-

Heat the ampule to 400 °C at a ramp rate of 5 °C/min.

-

Maintain the temperature at 400 °C for 48 hours to ensure complete cyclotrimerization and framework formation.[3]

-

After the reaction is complete, allow the furnace to cool down to room temperature naturally.

-

-

Isolation and Purification of the CTF:

-

Carefully break open the cooled ampule. The product will be a solid monolith.

-

Grind the solid product into a fine powder using a mortar and pestle.

-

Wash the powder extensively with deionized water to remove the bulk of the zinc chloride. Stir the powder in water for at least 24 hours.

-

Isolate the solid by filtration.

-

To remove any remaining inorganic salts, stir the powder in a dilute solution of hydrochloric acid (e.g., 2 M HCl) for 24 hours.

-

Filter the product and wash with copious amounts of deionized water until the filtrate is neutral (pH ~7).

-

Subsequently, wash the product with acetone and tetrahydrofuran (THF) to remove any unreacted organic species.

-

Dry the final product in a vacuum oven at 120 °C overnight to yield the porous covalent triazine framework as a fine powder.

-

Data Presentation

The following table summarizes expected quantitative data for a covalent triazine framework synthesized from an aromatic dinitrile precursor via ionothermal synthesis. The specific values for a CTF derived from this compound would need to be determined experimentally.

| Parameter | Expected Value/Range | Characterization Technique |

| Yield | > 80% | Gravimetric Analysis |

| BET Surface Area | 500 - 1500 m²/g | Nitrogen Physisorption |

| Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen Physisorption |

| Pore Size | Microporous (< 2 nm) | Nitrogen Physisorption |

| Thermal Stability (TGA) | Stable up to 400-500 °C in an inert atmosphere | Thermogravimetric Analysis |

Visualizations

Caption: Experimental workflow for the ionothermal synthesis of a covalent triazine framework.

Caption: Logical relationship of the cyclotrimerization reaction to form the covalent triazine framework.

References

Application Notes and Protocols for Tetrafluoroisophthalonitrile as a Polymer Crosslinking Agent